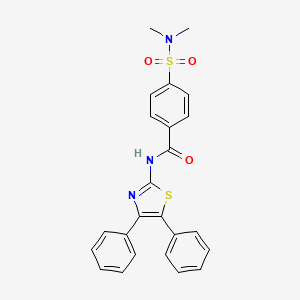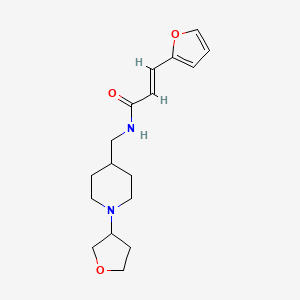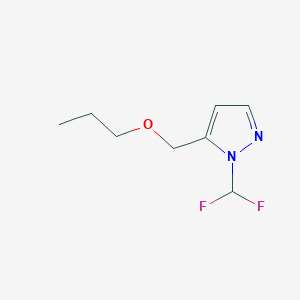![molecular formula C19H15N3O4 B2509722 N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1428372-27-3](/img/structure/B2509722.png)
N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a useful research compound. Its molecular formula is C19H15N3O4 and its molecular weight is 349.346. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Biological Activities
- The synthesis of novel N-substituted benzyl/phenyl carboxamides and their evaluation for antioxidant activities suggest a broad utility in designing compounds with potential biological activities. These compounds, based on their structure-activity relationship, exhibit moderate to significant radical scavenging activity, indicating their potential as antioxidants or in other roles where free radical scavenging is beneficial. This underscores the importance of structural modifications in enhancing biological activities (Matloob Ahmad et al., 2012).
Antitumor Potential
- Research into carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones reveals potent cytotoxicity against murine leukemia and lung carcinoma, highlighting the promise of such compounds in cancer treatment. The variety in the 2-substituents maintains significant activity, suggesting a versatile scaffold for developing new anticancer agents (L. Deady et al., 2005).
Material Science Applications
- The development of polybenzoxazine with phenylnitrile functional groups for advanced material applications showcases the role of chemical compounds in improving the properties of polymers. These materials exhibit enhanced thermal stability and glass transition temperatures, important for applications requiring materials with high thermal resistance (H. Qi et al., 2009).
DNA-Intercalating Agents
- The synthesis of dibenzo[1,4]dioxin-1-carboxamides and their evaluation as DNA-intercalating agents reveal potential antitumor activities. These compounds show activity against leukemia both in vitro and in vivo, suggesting their utility in developing new cancer therapies. The study also notes the importance of structural elements in enhancing antitumor potency (H. H. Lee et al., 1992).
Antifungal and Antimicrobial Properties
- Investigations into the antifungal activity of new N-(1-phenyl-4-carbetoxypyrazol-5-yl)-, N-(indazol-3-yl)-, and N-(indazol-5-yl)-2-iodobenzamides demonstrate the potential of these compounds in addressing fungal infections. The structural diversity of these compounds allows for significant activity against various fungal strains, indicating their potential in developing new antifungal therapies (D. Raffa et al., 2002).
作用機序
Target of Action
The primary target of N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is the thyroid hormone receptor β (THR-β) . This receptor plays a crucial role in regulating lipid levels in the body .
Mode of Action
This compound acts as an agonist at the thyroid hormone receptor β (THR-β) . This means it binds to this receptor and activates it, leading to changes in the cell’s function .
Biochemical Pathways
The activation of the thyroid hormone receptor β (THR-β) by this compound leads to a series of biochemical reactions that ultimately result in the reduction of lipid levels .
Pharmacokinetics
In reported studies in healthy volunteers, the compound exhibited an excellent safety profile and decreased ldl cholesterol (ldl-c) and triglycerides (tg) at once daily oral doses of 50 mg or higher given for 2 weeks .
Result of Action
The activation of the thyroid hormone receptor β (THR-β) by this compound results in a decrease in lipid levels, specifically LDL cholesterol (LDL-C) and triglycerides (TG) . This can have beneficial effects on cardiovascular health .
Safety and Hazards
将来の方向性
In reported studies in healthy volunteers, the compound exhibited an excellent safety profile and decreased LDL cholesterol (LDL-C) and triglycerides (TG) at once daily oral doses of 50 mg or higher given for 2 weeks . This suggests potential future directions for the use of this compound in the treatment of dyslipidemia.
特性
IUPAC Name |
N-[2-(6-oxo-1H-pyridazin-3-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4/c23-18-10-9-14(21-22-18)12-5-1-2-6-13(12)20-19(24)17-11-25-15-7-3-4-8-16(15)26-17/h1-10,17H,11H2,(H,20,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNLWOMGSRNMLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=CC=C3C4=NNC(=O)C=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,5-Difluorobicyclo[2.2.1]heptan-2-one](/img/structure/B2509641.png)

![N-Methyl-5,5-dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxamide;hydrochloride](/img/structure/B2509645.png)
![Ethyl 5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2509646.png)



![1-Cyclohexyl-2-(thieno[3,2-d]pyrimidin-4-ylamino)ethanol](/img/structure/B2509654.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(hydroxymethyl)-1-(2-((2-methoxyethyl)amino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2509656.png)



